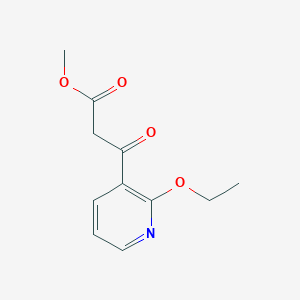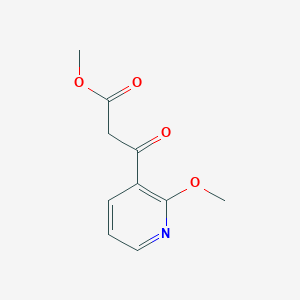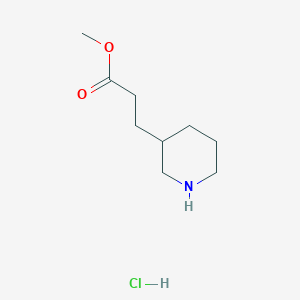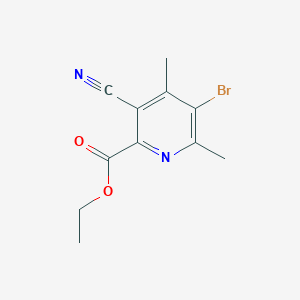
Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate
Übersicht
Beschreibung
Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate is a synthetic compound . It has a molecular formula of C11H11BrN2O2 .
Molecular Structure Analysis
The molecular structure of Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate consists of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Vasodilation Properties
Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate derivatives have shown potential in the synthesis of compounds with vasodilation properties. Girgis et al. (2008) synthesized 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates, demonstrating significant vasodilation potency in tests using isolated thoracic aortic rings of rats (Girgis et al., 2008).
Cardiotonic Activity
Research by Mosti et al. (1992) involved synthesizing ethyl and methyl esters of 5-cyano-1,6-dihydro-6-oxo-3- pyridinecarboxylic acids. These compounds, as analogues of milrinone, showed notable positive inotropic activity, suggesting potential applications in cardiotonic treatments (Mosti et al., 1992).
Antibacterial Properties
Abdel‐Latif et al. (2019) explored the use of a derivative, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, for constructing new polyheterocyclic ring systems. These systems demonstrated noteworthy in vitro antibacterial properties (Abdel‐Latif et al., 2019).
Antihypertensive Activity
Kumar and Mashelker (2006) synthesized Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates, which are anticipated to have antihypertensive activity, highlighting the potential medical applications of these compounds in managing hypertension (Kumar and Mashelker, 2006).
Molecular Structure Studies
Research on the structural aspects of related compounds provides insights into their properties. Mirković et al. (2014) conducted an experimental and theoretical study on the structures of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones, contributing to a deeper understanding of the molecular structure and stability of these compounds (Mirković et al., 2014).
Synthesis of Macrocyclic Antibiotics
In the field of antibiotic synthesis, Okumura et al. (1998) demonstrated the synthesis of the central 3,6-Di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton, a key component in the total synthesis of macrocyclic antibiotics like GE 2270 A (Okumura et al., 1998).
Eigenschaften
IUPAC Name |
ethyl 5-bromo-3-cyano-4,6-dimethylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-4-16-11(15)10-8(5-13)6(2)9(12)7(3)14-10/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKISKUFLWWXQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C(=C1C#N)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391696.png)

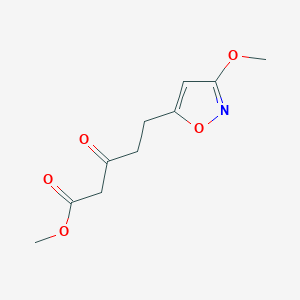
![3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1391702.png)
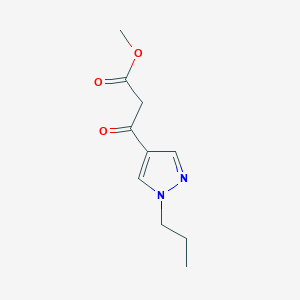
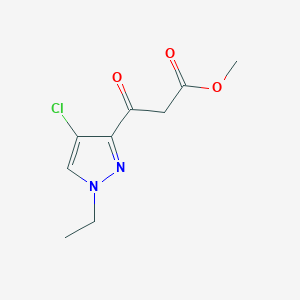
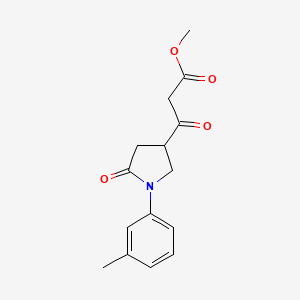
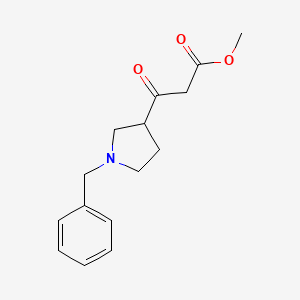
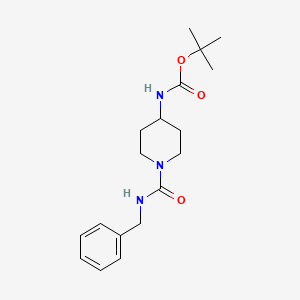
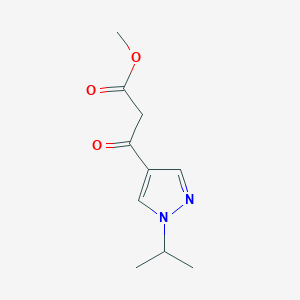
![6-Benzyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-1,4,6,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391710.png)
